1-[(1R,2R)-2-phenylcyclopropyl]ethanone
Overview
Description
1-[(1R,2R)-2-phenylcyclopropyl]ethanone is an organic compound characterized by a cyclopropyl ring substituted with a phenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1R,2R)-2-phenylcyclopropyl]ethanone can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts. The reaction typically proceeds under mild conditions, yielding the desired cyclopropyl ketone with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclopropanation reactions. These processes utilize optimized catalysts and reaction conditions to ensure high yield and purity of the final product. The scalability of these methods makes them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(1R,2R)-2-phenylcyclopropyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-[(1R,2R)-2-phenylcyclopropyl]ethanol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(1R,2R)-2-phenylcyclopropyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone involves its interaction with specific molecular targets. The compound’s cyclopropyl ring and phenyl group contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- 1-[(1R,2R)-2-(4-Penten-1-yl)cyclopropyl]ethanone
- 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness: 1-[(1R,2R)-2-phenylcyclopropyl]ethanone is unique due to its specific stereochemistry and the presence of both a cyclopropyl ring and a phenyl group. These structural features confer distinct chemical properties and reactivity, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-[(1R,2R)-2-phenylcyclopropyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKRVDCVJRDOBG-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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